molecular formula C16H14N2O B14428900 2-[(2-Methoxyphenyl)methyl]quinoxaline CAS No. 82500-98-9

2-[(2-Methoxyphenyl)methyl]quinoxaline

Cat. No.: B14428900
CAS No.: 82500-98-9
M. Wt: 250.29 g/mol
InChI Key: SXQPGBGSYKXYFL-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methyl]quinoxaline is a quinoxaline derivative featuring a 2-methoxybenzyl substituent at the 2-position of the quinoxaline core. Quinoxalines are bicyclic aromatic compounds consisting of two fused benzene rings and two nitrogen atoms at positions 1 and 2. The introduction of a 2-methoxybenzyl group confers unique electronic and steric properties to the molecule, influencing its reactivity, solubility, and biological interactions.

Properties

CAS No.

82500-98-9

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methyl]quinoxaline

InChI

InChI=1S/C16H14N2O/c1-19-16-9-5-2-6-12(16)10-13-11-17-14-7-3-4-8-15(14)18-13/h2-9,11H,10H2,1H3

InChI Key

SXQPGBGSYKXYFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyphenyl)methyl]quinoxaline typically involves the condensation of 2-methoxybenzylamine with a suitable quinoxaline precursor. One common method is the reaction of 2-methoxybenzylamine with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 2-[(2-Methoxyphenyl)methyl]quinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methoxyphenyl)methyl]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(2-Methoxyphenyl)methyl]quinoxaline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)methyl]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions contribute to its biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoxaline derivatives are highly tunable, with biological and physicochemical properties heavily dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 2-[(2-Methoxyphenyl)methyl]quinoxaline and key analogs:

Compound Name Substituents Molecular Weight Key Properties/Activities References
2-[(2-Methoxyphenyl)methyl]quinoxaline 2-methoxybenzyl at C2 of quinoxaline 264.30 g/mol Not explicitly reported; inferred stability from analogs N/A
25I-NBOMe N-[(2-methoxyphenyl)methyl]ethanamine 413.25 g/mol Potent serotonin 5-HT2A agonist (psychoactive)
2-[(4-Chlorophenyl)methyl]quinoxaline 4-chlorobenzyl at C2 of quinoxaline 330.82 g/mol Anticancer potential (structural analog)
2-(Benzimidazol-2-yl)quinoxaline Benzimidazole at C2 of quinoxaline 272.30 g/mol Selective A1/A3 adenosine receptor antagonist (Ki = 0.5–955 nM)
2-{5-[2-(Methylethyl)phenyl]-3-phenyl-2-pyrazolinyl}-1,3-thiazolino[5,4-b]quinoxaline Thiazolinoquinoxaline with pyrazolinyl 453.56 g/mol Antiamoebic activity (IC50 = 0.17 µM)

Key Observations:

  • Electronic Effects: Methoxy groups are electron-donating, which could increase electron density in the quinoxaline ring, influencing redox properties or receptor binding. In contrast, electron-withdrawing groups (e.g., Cl, NO2) improve electrophilicity and metabolic stability .
  • Biological Activity: While NBOMe derivatives (e.g., 25I-NBOMe) with similar benzyl groups exhibit psychoactive effects , quinoxaline analogs with thiazolino or sulfonyl groups show antiparasitic or anticancer activities .

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